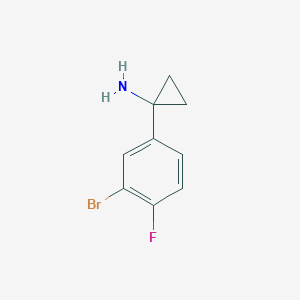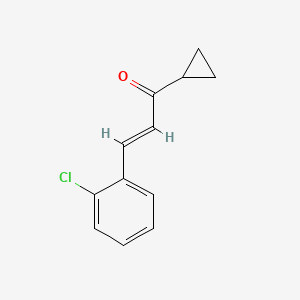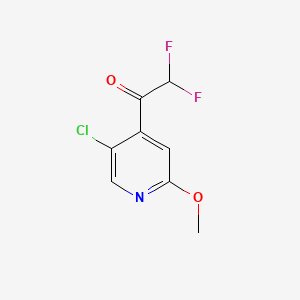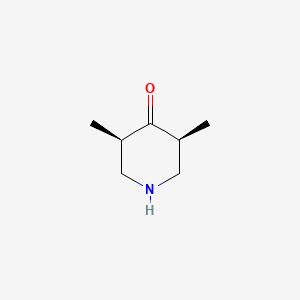
(3r,5s)-3,5-Dimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,5s)-3,5-Dimethylpiperidin-4-one is a chiral compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 3rd and 5th positions and a ketone group at the 4th position. This specific stereochemistry (3r,5s) indicates the spatial arrangement of the substituents, which is crucial for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5s)-3,5-Dimethylpiperidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield the desired piperidinone. The reaction conditions typically include moderate temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3,5-dimethyl-4-piperidone using a suitable hydrogenation catalyst like palladium on carbon. This method allows for the selective reduction of the ketone group while maintaining the integrity of the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
(3r,5s)-3,5-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted piperidinones.
Scientific Research Applications
(3r,5s)-3,5-Dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3r,5s)-3,5-Dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3r,5s)-3,5-Dimethylpiperidine: A similar compound lacking the ketone group, which affects its reactivity and biological activity.
(3r,5s)-3,5-Dimethylheptane: A structurally similar compound with different functional groups and properties.
Uniqueness
(3r,5s)-3,5-Dimethylpiperidin-4-one is unique due to its specific stereochemistry and the presence of both methyl and ketone groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3S,5R)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
AMGHHWQPWHGXHB-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](C1=O)C |
Canonical SMILES |
CC1CNCC(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


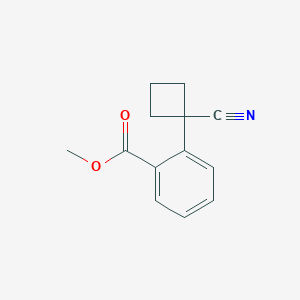
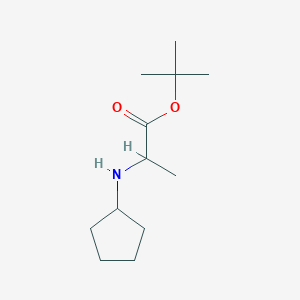

![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
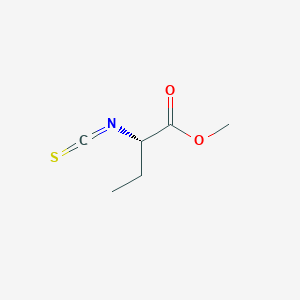
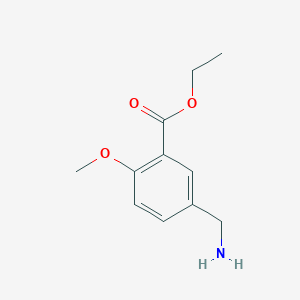
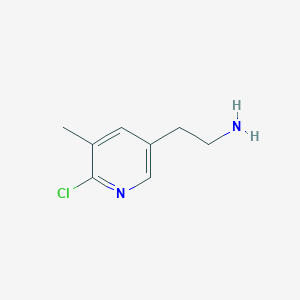
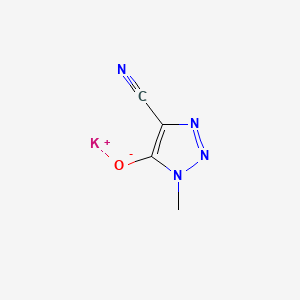
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
